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molecular formula C7H7NOS B169262 5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one CAS No. 14470-51-0

5,6-Dihydrothieno[2,3-c]pyridin-7(4H)-one

Cat. No. B169262
M. Wt: 153.2 g/mol
InChI Key: ORPWXKFFXAOFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08440652B2

Procedure details

A solution of 4H-cyclopenta[b]thiophen-6(5H)-one (1.34 g, 9.7 mmol), hydroxylamine HCl (1.45 g, 20.8 mmol) and NaOAc (7.3 g, 89.0 mmol) in MeOH (150 mL) was stirred overnight at room temperature. The reaction was then concentrated under reduced pressure, taken up in EtOAc (100 mL) and filtered over a plug of silica gel, eluting with EtOAc. The filtrate was concentrated, taken up in polyphosphoric acid (100 g) and heated for 2 h at 130° C. Upon completion, the reaction was quenched by pouring over ice water (100 mL). The aqueous mixture was extracted with DCM (2×100 mL) and the combined extracts were washed with 0.1 M NaOH (100 mL), dried over Na2SO4, then filtered and concentrated. 5,6-dihydrothieno[2,3-c]pyridin-7(4H)-one (837 mg, 55% yield) was isolated as a white solid after purification by flash chromatography over silica gel (20-30% EtOAc/hexane eluent). 1H NMR (300 MHz, MeOH) δ ppm 7.69 (d, J=5.0 Hz, 1H), 7.06 (d, J=5.0 Hz, 1H), 3.57 (t, J=7.1 Hz, 2 H), 2.94 (t, J=7.1 Hz, 2H); MS (EI) m/z=154.2 [M+1]+.
Quantity
1.34 g
Type
reactant
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step One
Name
Quantity
7.3 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]2[CH2:6][CH2:7][C:8](=[O:9])[C:2]1=2.Cl.[NH2:11]O.CC([O-])=O.[Na+]>CO>[S:1]1[C:2]2[C:8](=[O:9])[NH:11][CH2:7][CH2:6][C:3]=2[CH:4]=[CH:5]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1.34 g
Type
reactant
Smiles
S1C2=C(C=C1)CCC2=O
Name
Quantity
1.45 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
7.3 g
Type
reactant
Smiles
CC(=O)[O-].[Na+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction was then concentrated under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered over a plug of silica gel
WASH
Type
WASH
Details
eluting with EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
Upon completion, the reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring over ice water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was extracted with DCM (2×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed with 0.1 M NaOH (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
S1C=CC2=C1C(NCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 837 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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